Benzothiazole, 2-(2-chloroethyl)-
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Overview
Description
Benzothiazole, 2-(2-chloroethyl)- is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(2-chloroethyl)- typically involves the acetylation of 2-amino benzothiazole derivatives. One common method is the reaction of 2-amino benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in chloroform . This reaction yields N-(1,3-benzothiazole-2-yl)-2-chloroacetamide, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for Benzothiazole, 2-(2-chloroethyl)- often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Benzothiazole, 2-(2-chloroethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-(2-chloroethyl)- involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino Benzothiazole: A precursor in the synthesis of Benzothiazole, 2-(2-chloroethyl)-.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Studied for its anticancer properties.
Uniqueness
Benzothiazole, 2-(2-chloroethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloroethyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8ClNS |
---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
2-(2-chloroethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 |
InChI Key |
OZAPVWSAWIUVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCl |
Origin of Product |
United States |
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